molecular formula C9H17N3 B13281078 N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine

N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B13281078
M. Wt: 167.25 g/mol
InChI Key: YAEMTNVQGXYQJZ-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-1-ethyl-1H-pyrazol-4-amine (CAS 1155575-85-1) is an alkylated pyrazole amine with the molecular formula C9H17N3 and a molecular weight of 167.25 g/mol . This compound features a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, which is a privileged scaffold in medicinal chemistry and drug discovery due to its versatile ability to interact with biological targets . The structure is substituted with a butan-2-yl (sec-butyl) group on one nitrogen and an ethyl group on the other, creating an asymmetric N,N'-dialkylated pattern that defines its physicochemical properties and research applications . Pyrazole derivatives are pivotal building blocks in scientific research, particularly for developing novel therapeutic agents . This specific amine-functionalized pyrazole serves as a key synthetic intermediate for the preparation of more complex molecules. Its structure makes it a valuable precursor in metal-catalyzed cross-coupling reactions, where it can act as a directing group, and in the synthesis of pharmacologically active molecules through further functionalization of the amine group . Researchers utilize this compound to create pyrazole-based sulfonamides, a class of hybrids known for promising anticancer activity, and other derivatives explored as enzyme inhibitors and lead compounds in oncology research . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-butan-2-yl-1-ethylpyrazol-4-amine

InChI

InChI=1S/C9H17N3/c1-4-8(3)11-9-6-10-12(5-2)7-9/h6-8,11H,4-5H2,1-3H3

InChI Key

YAEMTNVQGXYQJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CN(N=C1)CC

Origin of Product

United States

Synthesis and Characterization

A likely synthetic pathway would involve:

N1-Ethylation of 4-Nitropyrazole: The first step would be the regioselective alkylation of the 4-nitropyrazole ring at the N1 position with an ethyl group. This can be achieved using various ethylating agents, such as ethyl iodide or diethyl sulfate, under basic conditions. Alternatively, the Mitsunobu reaction provides a mild and efficient method for the N-alkylation of pyrazoles with alcohols. researchgate.net

Reduction of the Nitro Group: The resulting 1-ethyl-4-nitro-1H-pyrazole would then undergo reduction of the nitro group to form 1-ethyl-1H-pyrazol-4-amine. This transformation is commonly accomplished via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.net

Introduction of the butan-2-yl Group: The final step involves the introduction of the butan-2-yl group onto the 4-amino position. This can be achieved through several methods:

Reductive Amination: A direct and efficient method would be the reaction of 1-ethyl-1H-pyrazol-4-amine with butan-2-one in the presence of a reducing agent. wikipedia.org Reagents like sodium triacetoxyborohydride (B8407120) or sodium cyanobohydride are commonly used for this one-pot procedure which proceeds via an intermediate imine. masterorganicchemistry.comlibretexts.org

Buchwald-Hartwig Amination: Alternatively, if starting from a 1-ethyl-4-halo-1H-pyrazole intermediate, a palladium-catalyzed cross-coupling reaction with butan-2-amine (sec-butylamine) could be employed. nih.govwikipedia.org This method is a powerful tool for forming C-N bonds.

Chemical Properties and Spectroscopic Data

Precursor Synthesis and Derivatization Strategies for 1H-Pyrazol-4-amines

The foundational step in the synthesis of complex pyrazole derivatives is the construction of the pyrazole ring itself. The Knorr pyrazole synthesis is a classic and versatile method that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. chim.it Another common strategy is the Thorpe-Ziegler cyclization, which can be adapted to produce 4-aminopyrazoles. chim.it

Once the pyrazole core is formed, derivatization strategies are employed to introduce the desired functional groups. For the synthesis of 4-aminopyrazoles, a common precursor is a 4-nitropyrazole, which can be synthesized by the nitration of a pyrazole ring. The subsequent reduction of the nitro group provides the 4-amino functionality. nih.gov Alternatively, the introduction of the amino group at the C-4 position can be achieved through modern cross-coupling reactions, such as the Buchwald-Hartwig amination of a 4-halopyrazole. mdpi.comnih.gov This method offers a direct way to form the C-N bond with a variety of amines.

Synthetic Pathways to this compound

The synthesis of the target molecule, this compound, requires a multi-step approach involving the formation of the pyrazole ring, introduction of the ethyl group at the N-1 position, and the introduction of the butan-2-ylamino group at the C-4 position.

Novel Approaches for Amine Introduction at Pyrazole C-4 Position

The introduction of the amine functionality at the C-4 position of the pyrazole ring is a critical step. Two primary strategies can be envisioned for this transformation:

Reduction of a 4-Nitropyrazole Intermediate: A common and effective method involves the initial synthesis of a 1-ethyl-4-nitropyrazole precursor. This can be achieved by the nitration of 1-ethylpyrazole (B1297502). The subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with a palladium catalyst. nih.govnih.gov

Palladium-Catalyzed Buchwald-Hartwig Amination: A more modern and versatile approach is the palladium-catalyzed cross-coupling of a 4-halo-1-ethylpyrazole with butan-2-amine. mdpi.comnih.gov This reaction typically employs a palladium catalyst, such as Pd(dba)₂, and a suitable phosphine (B1218219) ligand, like tBuDavePhos, in the presence of a base. nih.gov Copper-catalyzed amination can also be an effective alternative for certain substrates. mdpi.com

Table 1: Comparison of Methods for Amine Introduction at Pyrazole C-4 Position
MethodPrecursorReagentsAdvantagesDisadvantages
Reduction of 4-Nitropyrazole 1-Ethyl-4-nitropyrazoleSnCl₂/HCl or H₂/Pd-CWell-established, high yieldsRequires synthesis of the nitro precursor, potentially harsh acidic conditions
Buchwald-Hartwig Amination 4-Halo-1-ethylpyrazolePd(dba)₂, tBuDavePhos, BaseHigh functional group tolerance, direct C-N bond formationRequires synthesis of the halo-precursor, catalyst and ligand costs

N-Alkylation Strategies for Substituted Pyrazole Amines

The introduction of the ethyl group at the N-1 position of the pyrazole ring can be achieved through N-alkylation. This reaction is typically performed by treating the NH-pyrazole with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base like potassium carbonate or sodium hydride. mdpi.comsemanticscholar.org The regioselectivity of the alkylation (N-1 vs. N-2) can be influenced by the substituents on the pyrazole ring and the reaction conditions. For many substituted pyrazoles, alkylation predominantly occurs at the less sterically hindered nitrogen atom.

Stereoselective Synthesis Considerations for this compound

The butan-2-yl group in the target molecule contains a chiral center, leading to the existence of (R) and (S) enantiomers. The stereoselective synthesis of this compound can be approached in several ways:

Use of a Chiral Starting Material: The most direct approach involves using an enantiomerically pure butan-2-amine as the starting material. This chiral amine can then be coupled with the 4-functionalized 1-ethylpyrazole using methods like reductive amination or Buchwald-Hartwig amination. Reductive amination would involve the reaction of 1-ethyl-1H-pyrazol-4-amine with butan-2-one, followed by reduction of the resulting imine with a hydride reagent such as sodium triacetoxyborohydride (B8407120). harvard.edumdpi.comnih.gov

Chiral Resolution: If the synthesis results in a racemic mixture of this compound, the enantiomers can be separated through chiral resolution. This can be achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization. Alternatively, enzymatic resolution, for instance using a lipase (B570770) to selectively acylate one enantiomer, can be an effective method. google.commdpi.com Chiral chromatography can also be employed for the separation of the enantiomers. mdpi.com

Table 2: Strategies for Stereoselective Synthesis
StrategyDescriptionKey Considerations
Chiral Starting Material Use of enantiopure (R)- or (S)-butan-2-amine in the coupling step.Availability and cost of the chiral amine. The coupling reaction must proceed without racemization.
Chiral Resolution Separation of the final racemic product into its individual enantiomers.Requires the selection of a suitable resolving agent or chromatographic method. Can be a lower-yielding process.

Reaction Mechanisms and Selectivity Studies

Understanding the reaction mechanisms is crucial for optimizing the synthesis and controlling the selectivity of the reactions involved in the preparation of this compound.

Mechanistic Investigations of Key Synthetic Steps

Electrophilic Nitration of the Pyrazole Ring: The introduction of the nitro group at the C-4 position of the pyrazole ring proceeds through an electrophilic aromatic substitution mechanism. The pyrazole ring is an electron-rich heterocycle, and the C-4 position is generally the most susceptible to electrophilic attack. The nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the nitronium ion (NO₂⁺) as the active electrophile.

Reduction of the Nitro Group: The reduction of the nitro group to an amine can proceed through different mechanisms depending on the reducing agent. With metal catalysts like Pd/C and H₂, the reaction involves the catalytic hydrogenation of the nitro group. When using reducing agents like SnCl₂ in HCl, the mechanism involves a series of electron transfer and protonation steps.

N-Alkylation of Pyrazole: The N-alkylation of a pyrazole with an alkyl halide is a nucleophilic substitution reaction (Sₙ2). The pyrazole anion, formed by deprotonation with a base, acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

Buchwald-Hartwig Amination: The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving oxidative addition of the 4-halopyrazole to the palladium(0) catalyst, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the palladium(0) catalyst.

Reductive Amination: The reductive amination process begins with the formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound. This intermediate is then reduced in situ by a hydride reducing agent. The selectivity of reagents like sodium triacetoxyborohydride for the iminium ion over the carbonyl starting material is key to the success of this reaction. harvard.edu

Regioselectivity and Stereoselectivity in Pyrazole Derivatization

The substitution pattern on the pyrazole ring significantly influences the outcome of derivatization reactions. In the case of this compound, the existing substituents—an ethyl group at the N1 position and a butan-2-yl-amine group at the C4 position—direct the regioselectivity of subsequent reactions. The C4 position is the most electron-rich and sterically accessible site for electrophilic substitution on the pyrazole ring.

Stereoselectivity is a crucial aspect when dealing with the chiral butan-2-yl moiety. Asymmetric synthesis strategies can be employed to selectively produce one enantiomer of the final compound. This can be achieved by using chiral auxiliaries, such as tert-butanesulfinamide, during the synthesis to control the stereochemical outcome of key bond-forming reactions. nih.gov For instance, the condensation of a chiral aldehyde with (R)- or (S)-tert-butanesulfinamide can generate a chiral imine, which can then undergo stereoselective addition reactions to introduce the chiral butan-2-yl group. nih.gov

The table below summarizes key aspects of regioselective and stereoselective derivatization of pyrazoles.

Reaction TypeKey Factors Influencing SelectivityOutcome
Regioselectivity Solvent polarity, catalyst choice, nature of substituents on the pyrazole ring.Preferential substitution at a specific position on the pyrazole ring, typically C4 for electrophilic attack on 1-substituted pyrazoles.
Stereoselectivity Use of chiral auxiliaries (e.g., tert-butanesulfinamide), chiral catalysts, or chiral starting materials.Formation of a specific stereoisomer (enantiomer or diastereomer).

Functional Group Interconversions and Further Chemical Modifications

The structural framework of this compound allows for a variety of chemical modifications at the pyrazole ring, the butan-2-yl group, and the ethyl group.

The pyrazole ring in this compound is amenable to various electrophilic substitution reactions, which predominantly occur at the C4 position due to the directing effects of the N1-ethyl and C4-amino groups.

Halogenation: The pyrazole ring can be halogenated using various reagents. For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been achieved using N-halosuccinimides (NXS), providing an effective metal-free method for synthesizing 4-halogenated pyrazole derivatives. organic-chemistry.org

Formylation: The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto electron-rich aromatic rings. organic-chemistry.org For 1-alkyl-pyrazoles, this reaction typically occurs at the C4 position. researchgate.net The resulting 4-formylpyrazole can serve as a versatile intermediate for further synthetic transformations. mdpi.comarkat-usa.org

Acylation: Friedel-Crafts acylation can be used to introduce an acyl group at the C4 position of the pyrazole ring. rsc.orgresearchgate.net However, the choice of catalyst is critical, as strong Lewis acids like AlCl3 can sometimes be unsuitable for acylating heterocycles due to their reactivity. researchgate.net Milder Lewis acids such as TiCl4, SnCl4, or FeCl3 may be more effective. researchgate.net

The following table provides examples of derivatization reactions at the pyrazole ring.

ReactionReagent(s)Position of DerivatizationProduct Type
HalogenationN-Halosuccinimide (NXS)C44-Halo-N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine
FormylationPOCl₃, DMF (Vilsmeier-Haack)C44-Formyl-N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine
AcylationAcyl chloride/anhydride, Lewis acidC44-Acyl-N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine

The butan-2-yl group offers opportunities for various chemical transformations, primarily centered around the secondary amine functionality and the alkyl chain.

Oxidation: The secondary amine of the butan-2-yl group can potentially be oxidized. For instance, the oxidation of sec-butyl alcohol, a related compound, yields a ketone. encyclopedia.com The oxidation of n-butylamine has also been studied, suggesting that the amino group can be a site of reaction. mdpi.comnih.gov

Dehydrogenation: Dehydrogenation of the butan-2-yl group could lead to the formation of an imine or an enamine. Studies on the dehydrogenation of N-heterocyclic compounds provide a basis for exploring such transformations. nih.govresearchgate.netacs.org

The N-ethyl group on the pyrazole ring can also be a target for chemical modification, although it is generally less reactive than other parts of the molecule.

Oxidation: While direct oxidation of the N-ethyl group can be challenging, photochemical oxidation has been shown to functionalize N,N-bis-(tert-butoxycarbonyl)-1,4-dihydropyrazine derivatives, suggesting a potential avenue for modification. researchgate.net

C-H Activation: Recent advances in C-H activation chemistry could potentially allow for the functionalization of the ethyl group. scribd.comnih.gov This would enable the introduction of various substituents at the ethyl side chain, leading to a wider range of derivatives.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms.

1D NMR (¹H, ¹³C) for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide key signals confirming the presence of the ethyl, butan-2-yl, and pyrazole moieties. The protons on the pyrazole ring are expected to appear as distinct singlets in the aromatic region. The ethyl group would be characterized by a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, showing their adjacent relationship. The butan-2-yl group would present a more complex pattern, with a multiplet for the methine (-CH-) proton, multiplets for the methylene (-CH2-) protons, and a doublet and a triplet for the two methyl groups. The amine (N-H) proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H and ¹³C NMR Data

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazole-H~7.0-8.0 (2H, s)~120-140 (2C)
Pyrazole-C (amine-bearing)-~140-150 (1C)
N-CH2 (ethyl)~4.0 (2H, q)~45-55 (1C)
N-CH3 (ethyl)~1.4 (3H, t)~15-20 (1C)
N-CH (butan-2-yl)~3.5-4.0 (1H, m)~50-60 (1C)
CH2 (butan-2-yl)~1.5-1.7 (2H, m)~25-35 (1C)
CH3 (butan-2-yl, doublet)~1.2 (3H, d)~10-15 (1C)
CH3 (butan-2-yl, triplet)~0.9 (3H, t)~10-15 (1C)
NH~3.0-5.0 (1H, br s)-

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity of atoms and the stereochemistry of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the methylene and methyl protons of the ethyl group, and within the butan-2-yl fragment, confirming their respective structures.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for connecting the different fragments of the molecule. For example, it would show correlations from the N-CH2 protons of the ethyl group to the carbons of the pyrazole ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining the stereochemistry and conformation of the molecule. For the chiral center in the butan-2-yl group, NOESY could provide insights into its spatial relationship with the rest of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum is expected to show a characteristic N-H stretching vibration for the secondary amine in the range of 3300-3500 cm⁻¹. C-H stretching vibrations for the aliphatic and aromatic parts of the molecule would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring would likely appear in the 1500-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the pyrazole ring are often more intense in the Raman spectrum.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (amine)3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C=N, C=C Stretch (pyrazole)1500 - 1650
C-N Stretch1180 - 1360

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₉H₁₇N₃), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming the molecular formula.

Predicted HRMS Data

IonCalculated m/z
[M+H]⁺168.1495
[M+Na]⁺190.1315

X-ray Crystallography for Solid-State Structural Analysis

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the ultimate structural confirmation. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry at the chiral center of the butan-2-yl group. This would provide irrefutable evidence of the molecular structure.

Chromatographic Techniques (GC-MS, LC-MS) for Purity Assessment and Identification of Intermediates

Chromatographic techniques coupled with mass spectrometry are indispensable for assessing the purity of the final compound and for identifying any intermediates or byproducts from the synthesis.

GC-MS (Gas Chromatography-Mass Spectrometry): If the compound is sufficiently volatile and thermally stable, GC-MS can be used to separate it from any impurities. The mass spectrometer provides fragmentation patterns for each component, which can aid in their identification.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a more versatile technique suitable for a wider range of compounds. It would be the method of choice for purity assessment, allowing for the separation of the target compound from non-volatile impurities. The mass data would confirm the identity of the main peak and help in the characterization of any minor components. This technique is also invaluable for monitoring the progress of the synthesis and identifying any reaction intermediates.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods provide insights into molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. eurasianjournals.comresearchgate.net It is widely employed to determine optimized molecular geometries, bond lengths, bond angles, and other structural parameters with high accuracy. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(2d,p), can precisely model the planar pyrazole ring and the conformation of its substituents. ingentaconnect.comtandfonline.com

The optimized geometry of a pyrazole amine reveals key structural features. The pyrazole ring is an aromatic five-membered heterocycle, and its bond lengths and angles are influenced by the electronic nature of its substituents (the ethyl group at N1, the amine at C4, and the butan-2-yl group on the exocyclic nitrogen). DFT calculations confirm the planarity of the pyrazole core and predict the most stable spatial arrangement of the flexible ethyl and butan-2-yl side chains. tandfonline.com

Table 1: Representative Theoretical Geometric Parameters for a Substituted Pyrazole Ring (Calculated via DFT) Data is illustrative and based on typical values found in computational studies of pyrazole derivatives.

ParameterBond/AngleTypical Calculated Value
Bond Length N1-N2~1.35 Å
N2-C3~1.33 Å
C3-C4~1.40 Å
C4-C5~1.39 Å
C5-N1~1.37 Å
C4-N (amine)~1.38 Å
Bond Angle C5-N1-N2~112°
N1-N2-C3~105°
N2-C3-C4~111°
C3-C4-C5~106°
C4-C5-N1~106°

HOMO-LUMO Analysis and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. nih.gov

The energy gap (ΔE) between the HOMO and LUMO is a significant descriptor of molecular reactivity. nih.gov A small HOMO-LUMO gap indicates high polarizability, low kinetic stability, and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govwuxiapptec.com Conversely, a large energy gap signifies a more stable and less reactive molecule. nih.gov For pyrazole amines, the HOMO is typically localized over the electron-rich pyrazole ring and the amino group, while the LUMO distribution varies depending on the specific substituents. nih.govresearchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Calculated Quantum Chemical Reactivity Descriptors for a Representative Pyrazole Derivative Based on data from computational studies of pyrazole derivatives. nih.gov

ParameterFormulaDescriptionIllustrative Value (eV)
EHOMO -Energy of the Highest Occupied Molecular Orbital-5.82
ELUMO -Energy of the Lowest Unoccupied Molecular Orbital-1.02
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability4.80
Ionization Potential (I) -EHOMOEnergy required to remove an electron5.82
Electron Affinity (A) -ELUMOEnergy released when an electron is added1.02
Global Hardness (η) (I - A) / 2Resistance to change in electron distribution2.40
Global Softness (S) 1 / (2η)Reciprocal of hardness, indicates reactivity0.21
Electronegativity (χ) (I + A) / 2Power to attract electrons3.42
Chemical Potential (μ) -(I + A) / 2Tendency of electrons to escape-3.42
Electrophilicity Index (ω) μ² / (2η)Propensity to accept electrons2.43

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. deeporigin.com It is invaluable for identifying regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or blue) correspond to electron-rich areas and are susceptible to electrophilic attack. deeporigin.comproteopedia.org Regions of positive potential (blue or red) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net

For a molecule like N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine, the MEP map would typically show a negative potential around the two nitrogen atoms of the pyrazole ring due to the presence of lone pairs of electrons. researchgate.net The hydrogen atoms of the amine group would exhibit a positive potential, identifying them as hydrogen bond donor sites. The hydrocarbon portions (ethyl and butan-2-yl groups) would generally show a neutral potential (green). ingentaconnect.com

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations provide a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. eurasianjournals.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals conformational changes and intermolecular interactions. researchgate.net

For this compound, MD simulations can explore the conformational flexibility of the ethyl and butan-2-yl side chains. bohrium.com These simulations reveal the range of accessible conformations, the stability of different rotamers, and the potential for intramolecular hydrogen bonding. In a biological context, MD simulations are used to study the stability of a ligand within a protein's binding pocket, analyzing how its conformation adapts and how interactions evolve over the simulation time. researchgate.netnih.gov

In Silico Prediction of Chemical Properties and Reactivity Profiles

In silico methods use computational models to predict a wide range of chemical and biological properties, including physicochemical characteristics and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govekb.eg These predictions are crucial in early-stage drug discovery for filtering compounds with unfavorable properties. orientjchem.org

For pyrazole amines, in silico tools can predict properties such as lipophilicity (logP), aqueous solubility, molecular weight, and the number of hydrogen bond donors and acceptors. These parameters are often evaluated against empirical rules for drug-likeness, such as Lipinski's Rule of Five. ekb.eg Adherence to these rules suggests a higher probability of oral bioavailability. Toxicity profiles and potential metabolic pathways can also be predicted computationally. orientjchem.orgelsevier.com

Table 3: Predicted Physicochemical and ADME Properties for a Representative Pyrazole Amine These values are illustrative and typical for small molecules in this class as predicted by cheminformatics software. ekb.egelsevier.com

PropertyDescriptionPredicted Value/Status
Molecular Weight Mass of the molecule< 500 g/mol
logP (Lipophilicity) Octanol-water partition coefficient< 5
Hydrogen Bond Donors Number of O-H and N-H bonds≤ 5
Hydrogen Bond Acceptors Number of N and O atoms≤ 10
Lipinski's Rule of Five A rule of thumb for oral bioavailabilityPass
Topological Polar Surface Area (TPSA) Surface sum over polar atoms< 140 Ų
Aqueous Solubility Predicted solubility in waterGood to Moderate
Human Intestinal Absorption Percentage of absorption from the gutHigh (>90%)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazole Amines

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property. imaging.orgnih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. researchgate.net

For a series of pyrazole amines, a QSAR model could be developed to predict, for example, their inhibitory activity against a specific enzyme. The model would be built by calculating a variety of molecular descriptors (e.g., steric, electronic, hydrophobic) for each compound and using statistical methods to correlate these descriptors with their measured activities. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These methods generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a CoMFA map might show that a bulky, electropositive substituent at a certain position on the pyrazole ring is favorable for activity, guiding the design of more potent analogs. researchgate.netnih.gov

Table 4: Components of a Hypothetical QSAR Model for Pyrazole Amines

ComponentDescriptionExample
Dependent Variable The biological activity or property being modeled.pIC50 (negative log of the half-maximal inhibitory concentration)
Independent Variables (Descriptors) Calculated properties representing molecular structure.logP (hydrophobicity), Molar Refractivity (steric), Dipole Moment (electronic)
Statistical Model The mathematical equation linking descriptors to activity.pIC50 = c₀ + c₁(logP) + c₂(MR) + c₃(μ)
Model Validation Statistical metrics assessing the model's robustness and predictive power.R² (coefficient of determination), Q² (cross-validated R²)

Based on a comprehensive search of publicly available scientific literature, there is no specific information regarding the mechanistic biological investigations of the chemical compound this compound. The requested detailed analysis for this particular compound, including in vitro assays for molecular target identification and in vivo proof-of-concept studies, could not be conducted as no research data appears to be published on this specific molecule.

Therefore, the generation of an article with the specified detailed outline is not possible at this time.

Mechanistic Biological Investigations Pre Clinical, Non Clinical Focus

Structure-Activity Relationship (SAR) Studies for N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine Derivatives

The pyrazole (B372694) scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs. rsc.orgnih.govnih.gov The biological activity of pyrazole derivatives can be significantly altered by making even minor structural changes. nih.gov Structure-Activity Relationship (SAR) studies are therefore crucial for optimizing the therapeutic potential of these compounds by systematically modifying their structure to enhance efficacy and selectivity for a specific biological target. For derivatives of this compound, SAR investigations focus on how modifications to the pyrazole core and its substituents at the N1 and C4 positions influence biological interactions.

Systematic Structural Modifications and Their Impact on Biological Interactions

Systematic modifications of the pyrazole-4-amine scaffold have provided valuable insights into the structural requirements for various biological activities. Research has shown that the nature and position of substituents on the pyrazole ring are critical determinants of pharmacological effects. frontiersin.org

Modifications at the N1 Position: The substituent at the N1 position of the pyrazole ring plays a significant role in modulating the compound's properties. In the parent compound, this position is occupied by an ethyl group. Studies on related pyrazole derivatives have shown that varying the group at this position can impact potency and selectivity. For instance, in a series of pyrazole-based inhibitors, the introduction of different alkyl or aryl groups at N1 has been used to probe the size and nature of the corresponding binding pocket on the target protein. nih.gov

Modifications at the C3 and C5 Positions: Although the specific compound of interest is unsubstituted at the C3 and C5 positions, SAR studies on related 4-aminopyrazoles highlight the importance of these positions. For example, introducing a methyl group at C3 and a substituted phenyl ring at C5 has been shown to be important for anticonvulsant activity. nih.gov In other contexts, such as anticancer activity, bulky hydrophobic groups at these positions can be beneficial. acs.org

Modifications at the C4-Amine Group: The N-(butan-2-yl) group at the C4-amino position is a key feature. The size, shape, and hydrophobicity of this substituent are critical for target engagement. The replacement of the butan-2-yl group with other alkyl or aryl moieties can drastically alter the biological activity. SAR studies on similar scaffolds have demonstrated that both the steric bulk and the electronic properties of the N-substituent are crucial. For example, the distance between the exocyclic amino group and the endocyclic nitrogen atom of the pyrazole ring has been identified as an important factor for certain biological activities. nih.gov

The following table summarizes the general impact of systematic structural modifications on the biological interactions of pyrazole-4-amine derivatives based on findings from related compound series.

Position of Modification Type of Modification General Impact on Biological Interaction
N1-Position Variation of alkyl/aryl substituentsModulates binding affinity and selectivity by interacting with specific pockets of the target protein. nih.govnih.gov
C3-Position Introduction of methyl or other small groupsCan enhance activity, for example, anticonvulsant properties. nih.gov
C5-Position Introduction of (substituted) phenyl ringsOften leads to improved analgesic, anti-inflammatory, or anticancer activity. nih.govacs.org
C4-Amino Group Variation of N-alkyl/aryl substituentsCritically affects target engagement through steric and electronic interactions. nih.gov

Conformational Analysis and Binding Mode Predictions

Computational methods, including molecular docking and conformational analysis, are invaluable tools for predicting how this compound and its derivatives might bind to biological targets. amazonaws.comtandfonline.com These studies provide insights into the likely three-dimensional arrangement (conformation) of the molecule when interacting with a protein's active site and help to rationalize the observed SAR. bohrium.com

Docking simulations for various pyrazole derivatives consistently highlight the importance of the pyrazole core in establishing key interactions. nih.govnih.gov The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the NH group of the 4-amino moiety can serve as a hydrogen bond donor. nih.gov Furthermore, the aromatic pyrazole ring itself can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in the binding site. nih.gov

For this compound, it is predicted that:

The pyrazole ring would anchor the molecule within the binding site through hydrogen bonds and/or π-π interactions. nih.gov

The N1-ethyl group likely occupies a small hydrophobic pocket.

Conformational analysis suggests that while the pyrazole ring is planar, the substituents at N1 and C4 are flexible. bohrium.com The molecule can adopt different low-energy conformations, and the biologically active conformation is the one that best fits the topology of the target's active site. bohrium.com The ability of the molecule to adopt the correct conformation is a key factor in its biological activity.

Exploration of Specific Biological Pathways Modulated by Pyrazole-4-amine Scaffolds

The pyrazole-4-amine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets and modulating different signaling pathways. frontiersin.orgnih.gov Derivatives containing this core have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comglobalresearchonline.net

Pre-clinical research has identified several key biological pathways that can be modulated by compounds featuring the pyrazole-4-amine core:

Protein Kinase Inhibition: Many pyrazole derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling. nih.gov For example, pyrazole-containing compounds have been shown to inhibit kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38MAPK). nih.gov By blocking the activity of these enzymes, such compounds can interfere with processes like cell proliferation and angiogenesis.

Cyclooxygenase (COX) Inhibition: The pyrazole structure is famously a component of the selective COX-2 inhibitor Celecoxib. frontiersin.org Some 4-aminopyrazole derivatives have also shown potential as anti-inflammatory agents, possibly through the inhibition of COX enzymes, which are central to the inflammatory pathway. nih.govontosight.ai

Modulation of Ion Channels: Certain pyrazole analogs have demonstrated effects on ion channels. For instance, some derivatives have been found to block acid-sensing ion channels, which is a mechanism associated with antinociceptive (pain-relieving) effects. frontiersin.org

Antimicrobial Mechanisms: The pyrazole scaffold has been incorporated into compounds with antibacterial and antifungal activity. nih.govresearchgate.net While the exact mechanisms can vary, they often involve the inhibition of essential microbial enzymes or disruption of the cell membrane. amazonaws.com

The specific biological pathways modulated by this compound would depend on its specific protein targets, which can be inferred from its structural similarity to other well-characterized pyrazole derivatives. mdpi.commdpi.com

Applications in Materials Science and Catalysis Potential Research Avenues

Coordination Chemistry of Pyrazole (B372694) Amines as Ligands

The coordination chemistry of pyrazole-based ligands has been a subject of extensive research. These compounds readily form stable complexes with a variety of metal ions, leading to diverse coordination geometries and nuclearities. uab.catresearchgate.net The pyrazole ring itself offers multiple coordination modes; it can act as a neutral monodentate ligand or, in its deprotonated form (pyrazolate), as a bridging ligand. researchgate.net

The "amine" functionality in N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine introduces an additional donor site, enabling it to act as a chelating ligand. Chelating ligands often form more stable metal complexes compared to their monodentate counterparts. The coordination of pyrazole-amine derivatives to metal centers like platinum(II) has been documented, resulting in square-planar complexes. uab.cat In these complexes, the ligand coordinates through both a pyrazole nitrogen and the amino nitrogen, forming a stable chelate ring. uab.cat The steric bulk of the butan-2-yl and ethyl groups on the specific compound would likely influence the stereochemistry and stability of the resulting metal complexes.

The versatility of pyrazole-based ligands allows for the synthesis of a wide array of coordination compounds, including mononuclear and polynuclear complexes. researchgate.net This adaptability is crucial for designing materials with specific magnetic, optical, or electronic properties.

Role of Pyrazole Derivatives in Catalytic Processes

Pyrazole derivatives have demonstrated significant potential in various catalytic processes. bohrium.com Their ability to form stable complexes with transition metals is key to their function as ligands in catalysis. Copper complexes containing pyrazole-based ligands, for instance, have shown excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the activity of the catecholase enzyme. bohrium.com The electronic and steric properties of the substituents on the pyrazole ring can be tuned to modulate the catalytic activity of the metal center.

The this compound ligand could be employed to synthesize novel metal complexes with potential catalytic applications. The specific nature of the alkyl groups could influence the solubility of the catalyst in different solvents and affect the accessibility of the active site. Research in this area could involve synthesizing complexes of this ligand with various transition metals (e.g., copper, palladium, rhodium) and evaluating their performance in reactions such as oxidation, reduction, and cross-coupling reactions. The field of pyrazole chemistry continues to be a burgeoning area of research due to the wide-ranging biological and pharmacological activities of its derivatives. globalresearchonline.net

Integration into Functional Materials and Supramolecular Assemblies

The ability of pyrazole derivatives to participate in non-covalent interactions, such as hydrogen bonding and π–π stacking, makes them valuable building blocks for the construction of functional materials and supramolecular assemblies. mdpi.comrsc.org These interactions can direct the self-assembly of molecules into well-defined architectures with interesting properties.

For example, pyrazole-based compounds have been incorporated into supramolecular polymers, where the pyrazole motif contributes to the formation of ordered structures through hydrogen bonding. rsc.org The resulting materials can exhibit dynamic properties that are responsive to external stimuli. In the context of this compound, the N-H group of the amine can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as acceptors.

Future Directions and Research Perspectives

Emerging Synthetic Methodologies for Complex Pyrazole (B372694) Architectures

The synthesis of pyrazole derivatives has traditionally relied on classical cyclocondensation reactions, such as the reaction between a 1,3-biselectrophilic compound and a hydrazine (B178648) derivative. mdpi.comchim.it While effective, these methods can have limitations. The future of synthesizing complex molecules based on the N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine scaffold lies in the adoption of more advanced and sustainable methodologies.

Green chemistry principles are increasingly guiding synthetic strategies, focusing on eco-friendly, efficient, and atom-economical approaches. nih.gov Techniques such as microwave-assisted synthesis and grinding methods are being employed to create pyrazole derivatives, often resulting in higher yields and shorter reaction times compared to conventional heating. nih.gov The use of green solvents, renewable energy sources, and recyclable catalysts is also a key focus in the sustainable synthesis of pyrazole-based molecules. nih.gov

Furthermore, modern synthetic methods allow for intricate functionalization of the pyrazole ring, which is crucial for developing diverse chemical libraries. chim.it For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group onto the pyrazole core, creating a versatile intermediate for further elaboration. nih.gov Palladium-catalyzed cross-coupling reactions are also powerful tools for forming new carbon-carbon bonds, enabling the synthesis of more complex and structurally diverse pyrazole architectures. mdpi.com These advanced methods will be instrumental in creating novel analogs of this compound with tailored properties.

Table 1: Emerging Synthetic Methodologies for Pyrazole Architectures

Methodology Description Advantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to heat reaction mixtures. Rapid heating, shorter reaction times, often higher yields. nih.gov
Grinding Techniques Solid-state reactions conducted by grinding reactants together. Solvent-free conditions, environmentally friendly, simple procedure. nih.gov
Vilsmeier-Haack Reaction A method to introduce a formyl (-CHO) group onto an activated aromatic ring. Creates a key intermediate for further functionalization. nih.gov
Palladium-Catalyzed Coupling Reactions that use a palladium catalyst to form new C-C or C-N bonds. High versatility for creating complex structures from halo-substituted pyrazoles. mdpi.com

| Multicomponent Reactions | Reactions where multiple starting materials react to form a single product in one pot. | High efficiency, atom economy, and operational simplicity. nih.gov |

Advanced Computational Approaches for Rational Design

Computational chemistry has become an indispensable tool for accelerating drug discovery by providing deep insights into molecular properties and interactions. eurasianjournals.com For this compound, these approaches can guide the rational design of new derivatives with optimized pharmacological profiles.

An integrated approach combining several computational techniques is particularly powerful. nih.gov This process can begin with the generation of vast virtual libraries of pyrazole-based structures through scaffold decoration. nih.govresearchgate.net These libraries can then be subjected to virtual screening using methods like molecular docking to predict how well different compounds will bind to a specific biological target. eurasianjournals.comnih.gov

To refine the selection of promising candidates, more advanced techniques are employed. Deep learning models can be used alongside traditional docking methods to improve the accuracy of virtual screening. nih.gov Molecular dynamics simulations allow researchers to study the dynamic behavior of a compound within the binding site of a target protein, providing a more realistic view of the interaction. eurasianjournals.com Furthermore, binding free energy calculations, such as MM/GBSA, offer a more quantitative prediction of binding affinity, helping to prioritize the most promising compounds for synthesis and experimental testing. researchgate.net The use of machine learning and multi-scale modeling is a future direction that promises to further accelerate the discovery of novel pyrazole derivatives. eurasianjournals.com

Table 2: Advanced Computational Techniques for Pyrazole Derivative Design

Technique Application in Drug Design
Molecular Docking Predicts the preferred orientation and binding affinity of a molecule to a target protein. eurasianjournals.comnih.gov
Deep Learning Enhances virtual screening accuracy and helps identify top candidates from large libraries. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules to explore the dynamic behavior and conformational space of pyrazole derivatives in a biological environment. eurasianjournals.com
Binding Free Energy Calculations Provides a more accurate estimation of the binding affinity between a ligand and its target. researchgate.net

| Quantum Mechanical Calculations (DFT) | Offers detailed insights into the electronic structure and properties of pyrazole molecules. eurasianjournals.com |

Novel Biological Targets and Mechanism-Based Drug Discovery Strategies (Pre-clinical)

The pyrazole scaffold is associated with a wide spectrum of biological activities, making it a privileged starting point for drug discovery programs. rsc.orgmdpi.com Derivatives have been investigated for anti-inflammatory, antimicrobial, antiviral, and anticancer properties, among others. mdpi.comnih.govnih.gov Future pre-clinical research on this compound will involve exploring its potential to be chemically modified to interact with a variety of novel and established biological targets.

In oncology, pyrazole derivatives have shown promise by targeting various key proteins involved in cancer progression, such as protein kinases (e.g., EGFR, BTK) and tubulin. nih.gov The structural versatility of the pyrazole ring allows for modifications that can lead to highly potent and selective inhibitors. nih.gov For example, different substitutions on the pyrazole ring can be explored to optimize interactions within the ATP-binding pocket of a target kinase.

Beyond cancer, pyrazoles are being investigated for other therapeutic areas. Recent studies have highlighted their potential as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov Other research has identified pyrazole-containing molecules as potent antagonists of the P2Y12 receptor, which is involved in platelet aggregation, suggesting applications in thrombosis. researchgate.net The unique physicochemical properties of the pyrazole core, which can act as a hydrogen bond donor and acceptor, facilitate its interaction with diverse biological targets. nih.gov Mechanism-based strategies will focus on designing derivatives of this compound that not only bind to a target but also modulate its function in a specific, well-understood manner.

Table 3: Potential Pre-clinical Biological Targets for Pyrazole Derivatives

Target Class Specific Example(s) Therapeutic Area
Protein Kinases EGFR, BTK, PI3 Kinase Oncology nih.gov
Viral Proteases SARS-CoV-2 Main Protease (Mpro) Antiviral nih.gov
Receptors P2Y12 Receptor, Opioid Receptors Antithrombotic, Analgesic researchgate.netfrontiersin.org
Enzymes Cyclooxygenase (COX), Dihydrofolate reductase (DHFR) Anti-inflammatory, Oncology mdpi.comresearchgate.net

| Structural Proteins | Tubulin | Oncology nih.gov |

Exploration of this compound as a Core Scaffold for Advanced Chemical Biology Probes

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in cellular and organismal systems. nih.govchemicalprobes.org The this compound scaffold is an excellent candidate for development into advanced chemical biology probes due to its synthetic tractability and favorable physicochemical properties.

Developing a chemical probe from this scaffold would involve strategic chemical modifications. The amine group at the 4-position is a particularly attractive site for functionalization. It can be used as a chemical handle to attach various reporter tags, such as fluorophores for imaging applications or biotin for affinity purification experiments. Alternatively, a photoreactive group could be incorporated to allow for covalent cross-linking to the target protein upon UV irradiation, which is useful for target identification and validation.

The goal is to create highly selective and potent probes to study otherwise "undruggable" targets like transcription factors or protein-protein interactions. nih.gov By populating small-molecule libraries with diverse derivatives of this compound, high-throughput screening campaigns can identify "hits" against novel or poorly characterized disease-related targets. nih.gov These probes would serve as invaluable tools to dissect complex biological pathways and validate new targets for future drug discovery efforts.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Celecoxib
Difenamizole
Crizotinib
Erlotinib
Methotrexate
5-fluorouracil
Doxorubicin
Indomethacin
Diclofenac sodium

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A Buchwald-Hartwig amination or Ullmann-type coupling is commonly employed, using cesium carbonate as a base and copper(I) bromide as a catalyst in polar aprotic solvents (e.g., DMSO) at 35–50°C. Optimization involves adjusting catalyst loading (0.05–0.1 equiv.), solvent volume (3–5 mL/g substrate), and reaction time (24–48 hrs). Post-reaction workup typically includes aqueous dilution, extraction with dichloromethane, and chromatographic purification (e.g., gradient elution with ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish CH₃, CH₂, and quaternary carbons. For example, the butan-2-yl group shows a doublet for the chiral center (δ 1.0–1.2 ppm) and multiplet splitting for adjacent methyl/methylene groups.
  • HRMS (ESI) : Confirm molecular ion [M+H]⁺ with <5 ppm error.
  • IR : Validate amine N-H stretches (~3298 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

Q. How can researchers address low yields in the synthesis of pyrazol-4-amine derivatives?

  • Methodological Answer : Low yields (e.g., 17–20% ) often stem from steric hindrance at the pyrazole C4 position or competing side reactions. Strategies include:

  • Screening palladium/copper catalysts (e.g., Pd(OAc)₂ vs. CuBr).
  • Using bulkier ligands (e.g., Xantphos) to suppress β-hydride elimination.
  • Employing microwave-assisted synthesis to reduce reaction time and byproduct formation.

Advanced Research Questions

Q. How can contradictions in NMR data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in chemical shifts may arise from dynamic effects (e.g., rotamers) or impurities. Approaches include:

  • Variable-temperature NMR to identify coalescence points for rotameric equilibria.
  • 2D NOESY to confirm spatial proximity of substituents (e.g., butan-2-yl methyl groups to pyrazole protons).
  • Comparing experimental data with DFT-calculated shifts (e.g., B3LYP/6-31G* level) .

Q. What role does the butan-2-yl group play in modulating biological activity?

  • Methodological Answer : The branched alkyl chain enhances lipophilicity (logP ~2.5–3.0) and influences target binding. For example, in TRPA1 antagonists, butan-2-yl groups improve membrane permeability and reduce metabolic oxidation compared to linear chains. Assays include:

  • In vitro IC₅₀ determination : Fluorescent calcium flux assays with HEK293 cells expressing TRPA1 .
  • MD simulations : Analyzing hydrophobic interactions with receptor pockets (e.g., using GROMACS).

Q. How can crystallographic data resolve ambiguities in the solid-state structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–295 K.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms using riding models.
  • Validation : Check R-factor convergence (<0.05) and mean σ(C–C) bond length deviations (<0.003 Å) .

Q. What strategies mitigate challenges in designing bioactivity assays for pyrazol-4-amine derivatives?

  • Methodological Answer :

  • Solubility optimization : Use DMSO/cremophor EL mixtures (≤0.1% v/v) to avoid cytotoxicity.
  • Dose-response curves : Test concentrations spanning 0.1–100 µM with triplicate technical replicates.
  • Counter-screening : Assess selectivity against related targets (e.g., TRPV1 vs. TRPA1) to rule off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.